molecular formula C9H13ClN2O3 B11719171 (2S,5R)-5-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride

(2S,5R)-5-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride

Cat. No.: B11719171
M. Wt: 232.66 g/mol
InChI Key: GHIRKDBJZDYEJW-WLYNEOFISA-N
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Description

(2S,5R)-5-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride is a chemical compound with a unique structure that includes an oxolane ring and an imidazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-5-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride typically involves the reaction of an oxolane derivative with an imidazole derivative under specific conditions. The reaction conditions often include the use of a suitable solvent, temperature control, and the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-5-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The imidazole group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxolane derivatives, while substitution reactions can produce a variety of imidazole-containing compounds.

Scientific Research Applications

(2S,5R)-5-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,5R)-5-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole group can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,5R)-5-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride is unique due to its specific combination of an oxolane ring and an imidazole group. This structure provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

(2S,5R)-5-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an oxolane ring and an imidazole moiety, which are critical for its biological activity. The molecular formula is C₉H₁₃ClN₂O₃, and its structure can be represented as follows:

 2S 5R 5 1H imidazol 1 yl methyl oxolane 2 carboxylic acid hydrochloride\text{ 2S 5R 5 1H imidazol 1 yl methyl oxolane 2 carboxylic acid hydrochloride}

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes or receptors, influencing metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound has demonstrated the ability to inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic effects.
  • Receptor Modulation: It may also modulate receptor activity, impacting cellular signaling pathways.

Pharmacological Effects

Studies have reported several pharmacological effects associated with this compound:

Effect Description
AntimicrobialExhibits activity against various bacterial strains, suggesting potential use as an antibiotic.
Anti-inflammatoryReduces inflammation markers in vitro and in vivo models.
AntioxidantScavenges free radicals, providing protective effects against oxidative stress.

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the growth of specific bacterial cultures. For instance, a study demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

In Vivo Studies

Animal model studies have indicated that administration of the compound leads to reduced inflammation in models of arthritis. The results showed a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has provided insights into optimizing the biological activity of this compound. Modifications to the imidazole ring have been shown to enhance potency and selectivity for specific targets.

Properties

Molecular Formula

C9H13ClN2O3

Molecular Weight

232.66 g/mol

IUPAC Name

(2S,5R)-5-(imidazol-1-ylmethyl)oxolane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H12N2O3.ClH/c12-9(13)8-2-1-7(14-8)5-11-4-3-10-6-11;/h3-4,6-8H,1-2,5H2,(H,12,13);1H/t7-,8+;/m1./s1

InChI Key

GHIRKDBJZDYEJW-WLYNEOFISA-N

Isomeric SMILES

C1C[C@H](O[C@H]1CN2C=CN=C2)C(=O)O.Cl

Canonical SMILES

C1CC(OC1CN2C=CN=C2)C(=O)O.Cl

Origin of Product

United States

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